![molecular formula C10H22ClNO B1475254 4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride CAS No. 1803561-61-6](/img/structure/B1475254.png)
4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride
Overview
Description
“4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride” is a synthetic compound . It has a CAS Number of 1803561-61-6 and a molecular weight of 207.74 . The IUPAC name is 4-(2-methoxy-1,1-dimethylethyl)piperidine .
Molecular Structure Analysis
The InChI code for “4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride” is 1S/C10H21NO/c1-10(2,8-12-3)9-4-6-11-7-5-9/h9,11H,4-8H2,1-3H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 207.74 . Other specific physical and chemical properties like boiling point, melting point, etc., are not available in the retrieved data.Scientific Research Applications
Synthesis and Pharmacological Potential
Radioligand Development for PET Imaging : A study by Matarrese et al. (2000) described the synthesis and in vivo evaluation of a radiolabeled compound aiming to assess Dopamine D4 receptors with PET. Although the specific compound studied differs structurally from "4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride," it demonstrates the research interest in developing novel piperidine-based ligands for neuroreceptor imaging (Matarrese et al., 2000).
Anticancer and Kinase Inhibition : Teffera et al. (2013) explored novel anaplastic lymphoma kinase inhibitors, highlighting the relevance of piperidine derivatives in cancer treatment research. The study's focus on enzymatic hydrolysis and pharmacokinetics of these inhibitors underlines the medicinal chemistry applications of piperidine compounds (Teffera et al., 2013).
Antibacterial and Antioxidant Properties : Research by Гаспарян et al. (2011) on the synthesis and biological properties of certain hydrochlorides, including piperidine derivatives, shed light on their moderate antibacterial and high antioxidant activities. This study points to the potential use of these compounds in developing new antimicrobial and antioxidant agents (Гаспарян et al., 2011).
Fibrates with Piperidine Moiety : Komoto et al. (2000) synthesized new fibrates containing piperidine and evaluated their activities in decreasing triglyceride, cholesterol, and blood sugar levels. This research indicates the therapeutic potential of piperidine derivatives in treating metabolic disorders (Komoto et al., 2000).
Corrosion Inhibition for Iron : A study by Kaya et al. (2016) on the adsorption and corrosion inhibition properties of piperidine derivatives for iron surfaces through quantum chemical calculations and molecular dynamics simulations. This highlights the application of such compounds in materials science, particularly in protecting metals against corrosion (Kaya et al., 2016).
Safety and Hazards
properties
IUPAC Name |
4-(1-methoxy-2-methylpropan-2-yl)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO.ClH/c1-10(2,8-12-3)9-4-6-11-7-5-9;/h9,11H,4-8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQGMGBYTGHYUTQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC)C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Methoxy-2-methylpropan-2-yl)piperidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.